Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Description
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a 3-chlorophenyl substituent at the 1-position, an amino group at the 5-position, and a methyl ester moiety at the 4-position. This structural framework confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The methyl ester’s molecular formula is inferred as C₁₁H₁₀ClN₃O₂ (molecular weight ~251.7 g/mol), with the methyl group likely enhancing lipophilicity compared to ethyl analogs .
Properties
IUPAC Name |
methyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHMKGRRFPHGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188268 | |
| Record name | Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121716-20-9 | |
| Record name | Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121716-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Conditions :
-
Product : 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Amino Group Modifications
The amino group participates in nucleophilic substitution and condensation reactions:
-
Acylation : Reacts with acetyl chloride in pyridine to form 5-acetamido-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to yield imine derivatives.
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution at the C3 position due to electron-donating effects of the amino group:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C produces 5-amino-3-nitro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate .
-
Sulfonation : SO₃ in H₂SO₄ introduces a sulfonic acid group at C3 .
Chlorophenyl Ring Reactions
The 3-chlorophenyl group is resistant to electrophilic substitution due to electron-withdrawing effects but can undergo Ulmann-type coupling with aryl halides under palladium catalysis .
Reaction Conditions and Outcomes
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack of water (acidic) or hydroxide ion (basic) on the carbonyl carbon, forming a tetrahedral intermediate .
-
Amino Group Reactivity : The NH₂ group acts as a nucleophile in acylation, with pyridine neutralizing HCl to drive the reaction .
-
Nitration : Directed by the amino group’s +M effect, favoring substitution at C3 of the pyrazole ring .
Comparative Reactivity
| Functional Group | Reactivity Trend | Key Influencing Factors |
|---|---|---|
| Ester | High (hydrolysis, aminolysis) | Electron-withdrawing effect of carbonyl |
| Amino | Moderate (acylation > alkylation) | Steric hindrance from pyrazole ring |
| Chlorophenyl | Low (resists electrophilic substitution) | Electron-withdrawing Cl and ring deactivation |
Stability and Storage
Scientific Research Applications
Biological Activities
Research indicates that methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has been shown to inhibit inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs.
- Analgesic Effects : Studies suggest potential analgesic properties, indicating its use in pain management therapies.
- Antitumor Activity : Preliminary investigations reveal efficacy against various cancer cell lines, suggesting its potential as an antitumor agent.
Medicinal Chemistry Applications
The compound's structural characteristics allow it to serve as a scaffold for the synthesis of various derivatives with enhanced biological activities. Pyrazoles are considered privileged structures in medicinal chemistry due to their ability to interact with multiple biological targets. Here are some derivatives and their potential applications:
| Compound Name | Structure | Similarity |
|---|---|---|
| Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | Similar structure with para substitution | 0.97 |
| Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Ethyl instead of methyl group | 0.99 |
| Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | Dichloro substitution | 0.96 |
These derivatives highlight the versatility of this compound in drug design and development.
Synthetic Routes
Several synthetic methodologies have been developed for the preparation of this compound. These routes typically involve multi-step processes that incorporate various reagents and conditions tailored to yield high purity and yield. The synthesis often includes:
- Formation of the pyrazole ring.
- Introduction of the amino and chlorophenyl groups.
- Carboxylation to form the final product.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models by inhibiting specific pro-inflammatory cytokines. This suggests its potential application in treating chronic inflammatory diseases.
Case Study 2: Antitumor Efficacy
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on ethyl analog (C₁₂H₁₂ClN₃O₂: 265.7 g/mol ) with adjustment for methyl substitution.
Key Comparative Insights
Substituent Effects on Bioactivity The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological systems compared to 4-fluorophenyl (e.g., Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate), which is used in pesticide intermediates due to fluorine’s electronegativity and metabolic stability . 6-Chloropyridazin-3-yl substituents (e.g., Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate) contribute to antibacterial activity via heteroaromatic π-stacking interactions .
Ester Group Influence
- Methyl esters generally exhibit higher metabolic stability but lower solubility than ethyl analogs. For instance, replacing ethyl with methyl in the target compound may reduce hydrolysis rates in vivo, enhancing pharmacokinetics .
Synthetic Methodologies Most analogs are synthesized via condensation reactions between hydrazines and ethoxymethylenecyanoacetate or alkylation with halides (e.g., Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate derivatives ). The target compound likely follows similar routes, with methyl chloride or iodomethane as alkylating agents.
Crystallographic and Stability Features Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate forms N–H⋯N and N–H⋯O hydrogen-bonded dimers, stabilizing its crystal lattice. Methyl analogs may exhibit similar packing patterns but with shorter intermolecular distances due to smaller ester groups .
Biological Activity
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and is synthesized through the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate, followed by esterification to form the methyl ester. The general synthetic route involves:
- Formation of 3-chlorophenylhydrazine.
- Reaction with ethyl acetoacetate to create the pyrazole ring.
- Esterification to yield the final product.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways associated with inflammation and cancer progression.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives .
| Pathogen Tested | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anti-inflammatory Effects
This compound has shown anti-inflammatory properties in several studies. It is believed to inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
The compound has been investigated for its anticancer potential. Studies have indicated efficacy against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. For instance, one study highlighted that certain derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
| Cell Line Tested | IC50 (μM) |
|---|---|
| HeLa | 0.08 |
| MCF-7 | 12.07 |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of this compound on HeLa cells, demonstrating notable cytotoxic effects and suggesting a mechanism involving tubulin inhibition .
- Anti-inflammatory Research : Another study explored the compound's ability to reduce LPS-induced TNFα release in mice models, confirming its anti-inflammatory efficacy and potential therapeutic applications in autoimmune diseases .
Q & A
Basic: What are the established synthetic routes for Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-ketoesters (e.g., ethyl acetoacetate) with substituted hydrazines and aryl halides. For example:
- Step 1 : Condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
- Step 2 : Cyclization with 3-chlorophenylhydrazine to yield the pyrazole core.
- Step 3 : Esterification or transesterification to introduce the methyl ester group.
This methodology aligns with protocols for structurally similar pyrazole derivatives, where cyclocondensation and hydrolysis steps are critical for regioselectivity .
Basic: How is X-ray crystallography utilized to determine the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation of a saturated solution in polar solvents (e.g., ethanol or DMSO) to obtain high-quality crystals.
- Data Collection : Using a diffractometer (e.g., Bruker Kappa APEXII CCD) with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 150 K) to minimize thermal motion .
- Refinement : SHELXL software refines atomic positions, thermal parameters, and occupancy factors. The final structure is validated using R-factor metrics (e.g., R₁ < 0.05) .
For example, related pyrazole-carboxylates show bond lengths of ~1.33–1.40 Å for C–N and ~1.45 Å for C–Cl, consistent with sp² hybridization and aromatic systems .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency.
- Catalysis : Using Lewis acids (e.g., ZnCl₂) to accelerate enamine formation.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like decarboxylation.
- Workup : Acid-base extraction removes unreacted hydrazines.
For example, yields of analogous pyrazole esters improved from 55% to 82% by adjusting stoichiometry (1:1.2 molar ratio of β-ketoester to hydrazine) and reaction time (12–18 hours) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?
Answer:
Contradictions often arise from:
- Tautomerism : Pyrazole NH groups can tautomerize, causing variable NMR shifts. Use deuterated DMSO to stabilize NH protons.
- Isomeric Impurities : LC-MS/MS can differentiate regioisomers. For example, ESI-MS ([M+H]⁺ = 280.05) confirms molecular weight, while ¹H NMR distinguishes substituent positions (e.g., 3-chlorophenyl protons at δ 7.35–7.50 ppm) .
- Crystallographic Validation : SCXRD resolves ambiguities in connectivity, as seen in related structures with Rint < 0.05 .
Advanced: What computational methods are used to predict electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is standard:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amino group at C5 as a nucleophilic center).
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions, relevant for biological activity .
- Molecular Docking : Pyrazole derivatives show affinity for cannabinoid receptors (Ki < 100 nM), modeled using AutoDock Vina .
Advanced: How to address challenges in crystallizing this compound for structural studies?
Answer:
- Solvent Screening : Test mixed solvents (e.g., hexane:ethyl acetate) for optimal solubility.
- Seeding : Introduce microcrystals from a supersaturated solution.
- Temperature Gradients : Slow cooling (0.5°C/hour) promotes ordered lattice formation.
In a study of a chlorophenyl-pyrazole analog, triclinic crystals (space group P1) were obtained using 2:1 ethanol/water, with unit cell parameters a = 5.36 Å, b = 8.62 Å, c = 13.16 Å .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–170 ppm).
- FT-IR : Confirm ester C=O (~1700 cm⁻¹) and NH₂ stretches (~3350 cm⁻¹).
- HRMS : Validate molecular formula (C₁₂H₁₁ClN₃O₂) with <2 ppm error.
- XPS : Detect Cl 2p₃/₂ peaks (~200 eV) for halogen confirmation .
Advanced: How does substituent variation (e.g., 3-Cl vs. 4-F phenyl) impact biological activity?
Answer:
- SAR Studies : 3-Chlorophenyl groups enhance lipophilicity (logP ~2.8), improving blood-brain barrier penetration.
- Enzymatic Assays : Compare IC₅₀ values against targets like cyclooxygenase-2 (COX-2). For example, 3-Cl analogs showed 10-fold higher inhibition than 4-F derivatives in anti-inflammatory assays .
- Crystallographic Data : Chlorine’s electronegativity alters π-stacking interactions in enzyme binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
